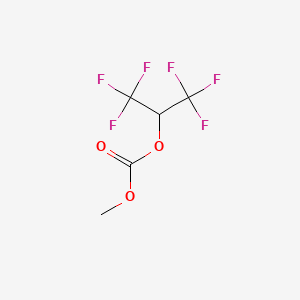
Hexafluoroisopropyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl methyl carbonate is a fluorinated organic compound with the chemical formula C5H4F6O3 and a molecular weight of 226.07 g/mol . This compound is known for its unique properties, including high thermal stability and low flammability, making it an important material in various industrial applications.
Preparation Methods
Hexafluoroisopropyl methyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs in the gas phase under medium-strength acidic and alkaline conditions . Another method involves the reaction of hexafluoroisopropanol with methyl carbonate and an alkali catalyst at temperatures between 100 and 300°C for 0.5 to 10 hours . These methods are advantageous due to their high conversion rates, product selectivity, and suitability for industrial production.
Chemical Reactions Analysis
Hexafluoroisopropyl methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form hexafluoroisopropyl esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s stability suggests it can withstand such conditions.
Electrochemical Reactions: It is used in non-flammable liquid electrolytes for batteries, where it exhibits high electrochemical stability.
Common reagents used in these reactions include amines, catalysts, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexafluoroisopropyl methyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexafluoroisopropyl methyl carbonate involves its interaction with molecular targets through hydrogen bonding and stabilization of cationic intermediates. In Lewis and Brønsted acid-catalyzed reactions, it acts by forming hydrogen-bond clusters that facilitate the reaction process . This unique property allows it to promote a wide range of challenging chemical reactions.
Comparison with Similar Compounds
Hexafluoroisopropyl methyl carbonate can be compared with other fluorinated compounds such as:
Hexafluoroisopropyl carbamates: These compounds are used as selective inhibitors in biochemical pathways.
Hexafluoroisopropanol: Known for its use as a solvent in Pd-catalyzed C–H activation reactions.
The uniqueness of this compound lies in its combination of high thermal stability, low flammability, and its ability to act as a non-flammable electrolyte in batteries, which is not commonly found in other similar compounds .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O3/c1-13-3(12)14-2(4(6,7)8)5(9,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMSPZXBKNQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
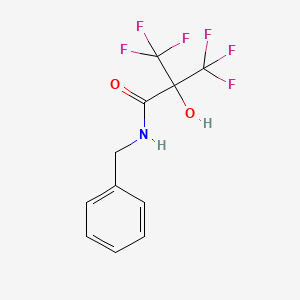
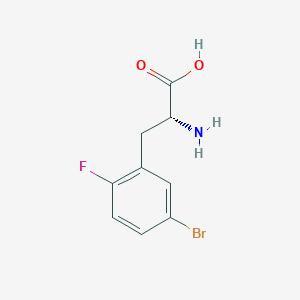

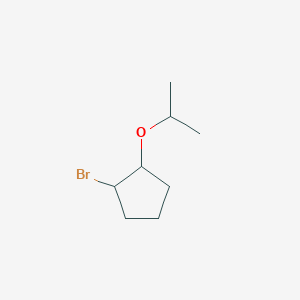
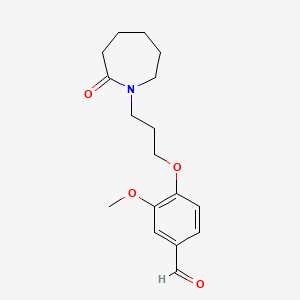
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B12304937.png)
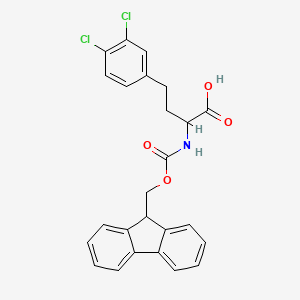
![5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12304943.png)
![(2S)-4-amino-N-[(2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12304947.png)
![2-[12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12304952.png)

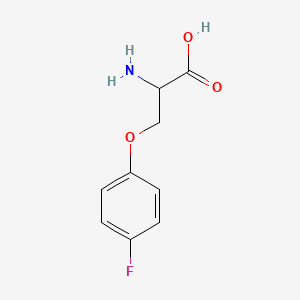
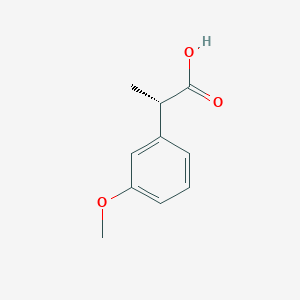
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
